2-[(4-Aminobenzene-1-sulfonyl)amino]ethyl hydrogen sulfate
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Overview
Description
2-[(4-Aminobenzene-1-sulfonyl)amino]ethyl hydrogen sulfate is a chemical compound known for its applications in various fields, including chemistry, biology, and industry. This compound features a sulfonamide group attached to an ethyl hydrogen sulfate moiety, making it a versatile molecule for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Aminobenzene-1-sulfonyl)amino]ethyl hydrogen sulfate typically involves the reaction of 4-aminobenzenesulfonyl chloride with ethyl hydrogen sulfate. The reaction is carried out under controlled conditions, often in the presence of a base to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Aminobenzene-1-sulfonyl)amino]ethyl hydrogen sulfate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the sulfonamide group under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
2-[(4-Aminobenzene-1-sulfonyl)amino]ethyl hydrogen sulfate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in antimicrobial and anticancer research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-Aminobenzene-1-sulfonyl)amino]ethyl hydrogen sulfate involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biochemical effects .
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzenesulfonamide: Similar structure but lacks the ethyl hydrogen sulfate moiety.
Ethyl hydrogen sulfate: Contains the sulfate group but lacks the sulfonamide group.
Sulfanilamide: A well-known sulfonamide antibiotic with a similar core structure.
Uniqueness
2-[(4-Aminobenzene-1-sulfonyl)amino]ethyl hydrogen sulfate is unique due to the presence of both the sulfonamide and ethyl hydrogen sulfate groups. This combination allows it to participate in a wider range of chemical reactions and applications compared to its similar compounds .
Properties
CAS No. |
64084-37-3 |
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Molecular Formula |
C8H12N2O6S2 |
Molecular Weight |
296.3 g/mol |
IUPAC Name |
2-[(4-aminophenyl)sulfonylamino]ethyl hydrogen sulfate |
InChI |
InChI=1S/C8H12N2O6S2/c9-7-1-3-8(4-2-7)17(11,12)10-5-6-16-18(13,14)15/h1-4,10H,5-6,9H2,(H,13,14,15) |
InChI Key |
QUDJFKVXACCGSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NCCOS(=O)(=O)O |
Origin of Product |
United States |
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